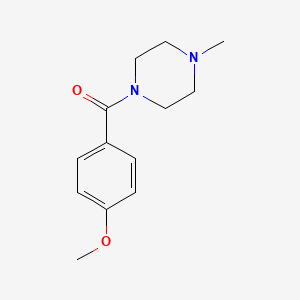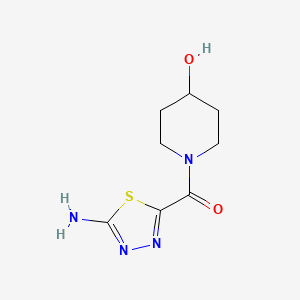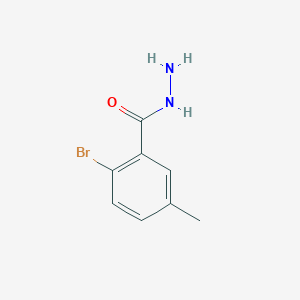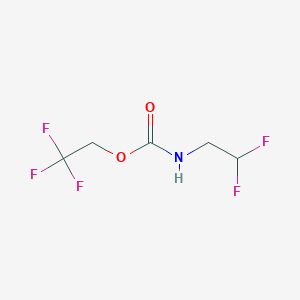![molecular formula C10H13N3O3 B6617383 7-cyclopropanecarbonyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione CAS No. 1491534-59-8](/img/structure/B6617383.png)
7-cyclopropanecarbonyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-cyclopropanecarbonyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione, also known as 7-CPT, is a novel heterocyclic compound with potential applications in scientific research. 7-CPT is a stable and non-toxic compound that has been studied for its potential to be used as a prodrug in the delivery of therapeutic agents. The compound has also been studied for its potential to act as a catalyst for organic synthesis, as well as for its ability to modulate the activity of various enzymes and proteins.
科学的研究の応用
7-cyclopropanecarbonyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione has a wide range of potential applications in scientific research. It has been studied for its potential to act as a prodrug in the delivery of therapeutic agents, such as anticancer drugs or antibiotics. Additionally, 7-cyclopropanecarbonyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione has been studied for its potential to act as a catalyst for organic synthesis. It has also been studied for its ability to modulate the activity of various enzymes and proteins, such as cytochrome P450 enzymes. Furthermore, 7-cyclopropanecarbonyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione has been studied for its potential to be used as a fluorescent probe in imaging and spectroscopy experiments.
作用機序
The mechanism of action of 7-cyclopropanecarbonyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione is not yet fully understood. However, it is believed that the compound binds to and modulates the activity of various enzymes and proteins, such as cytochrome P450 enzymes. It is thought that this binding and modulation of enzyme activity is responsible for the compound’s potential to act as a prodrug in the delivery of therapeutic agents, as well as its potential to act as a catalyst for organic synthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 7-cyclopropanecarbonyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione are not yet fully understood. However, the compound has been studied for its potential to act as a prodrug in the delivery of therapeutic agents, as well as its potential to act as a catalyst for organic synthesis. Additionally, 7-cyclopropanecarbonyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione has been studied for its ability to modulate the activity of various enzymes and proteins, such as cytochrome P450 enzymes.
実験室実験の利点と制限
7-cyclopropanecarbonyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione has several advantages for use in laboratory experiments. The compound is stable and non-toxic, allowing for easy handling and storage. Additionally, the compound is relatively inexpensive and can be synthesized in high yields. However, there are some limitations to the use of 7-cyclopropanecarbonyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione in laboratory experiments. The compound is not yet fully understood, and its mechanism of action is still being studied. Additionally, the compound has not been extensively tested in vivo, so its potential effects on humans are still unknown.
将来の方向性
1. Further research into the mechanism of action of 7-cyclopropanecarbonyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione, in order to better understand how the compound modulates the activity of various enzymes and proteins.
2. Additional studies into the potential applications of 7-cyclopropanecarbonyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione, such as its potential use as a prodrug in the delivery of therapeutic agents or its potential to act as a catalyst for organic synthesis.
3. Research into the potential effects of 7-cyclopropanecarbonyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione on humans, in order to assess its safety and efficacy for use in medical treatments.
4. Development of improved synthesis methods for 7-cyclopropanecarbonyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione, in order to increase the yield and reduce the cost of production.
5. Exploration of the potential of 7-cyclopropanecarbonyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione to be used as a fluorescent probe in imaging and spectroscopy experiments.
6. Investigation of the potential of 7-cyclopropanecarbonyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione to be used as a drug delivery system for other therapeutic agents.
7. Studies into the potential of 7-cyclopropanecarbonyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione to act as an inhibitor of various enzymes and proteins.
8. Research into the potential of 7-cyclopropanecarbonyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione to be used as a catalyst for other organic reactions.
9. Development of new and improved methods for the synthesis of 7-cyclopropanecarbonyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives.
10. Exploration of the potential of 7-cyclopropanecarbonyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione to be used as a stabilizing agent for other compounds.
合成法
7-cyclopropanecarbonyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione can be synthesized by the reaction of 7-chloro-cyclopropanecarbonyl chloride (7-Cl-CPCl) with 1,3,7-triazaspiro[4.4]nonane-2,4-dione (TND). The reaction is carried out in the presence of an acid catalyst, such as p-toluenesulfonic acid (PTSA). The reaction results in the formation of the desired 7-cyclopropanecarbonyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione product, as well as the by-product 7-chloro-cyclopropanecarbonyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione (7-Cl-CPT). The yield of the reaction is typically around 70-80%.
特性
IUPAC Name |
7-(cyclopropanecarbonyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c14-7(6-1-2-6)13-4-3-10(5-13)8(15)11-9(16)12-10/h6H,1-5H2,(H2,11,12,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLKDIARVLWJKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3(C2)C(=O)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Cyclopropanecarbonyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[3-(trifluoromethyl)aziridin-2-yl]methanol](/img/structure/B6617334.png)
![N-[4-(cyanomethyl)phenyl]-2-methylbenzamide](/img/structure/B6617338.png)





![3-[1-(aminomethyl)cyclobutyl]oxolan-3-ol](/img/structure/B6617406.png)

